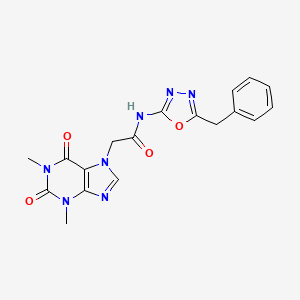

![molecular formula C17H13N5S B6581669 3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine CAS No. 1208798-84-8](/img/structure/B6581669.png)

3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine, or 3-ImPSP, is a heterocyclic compound with a wide range of applications in scientific research. Its structure consists of a five-membered imidazopyridine ring fused to a six-membered pyridazine ring, with a methylsulfanyl group attached to the nitrogen atom of the imidazopyridine ring. This compound is known for its unique properties that make it an attractive target for research.

Aplicaciones Científicas De Investigación

- Antibacterial and Antifungal Properties : Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity and can serve as antibacterial and antifungal agents .

- Antiviral Potential : These compounds have also shown promise as antiviral agents .

- Anti-Inflammatory Effects : Imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, making them relevant for drug development .

- Cancer Treatment : Researchers have explored imidazo[1,2-a]pyridine derivatives for cancer therapy .

- Cardiovascular Applications : These compounds may have implications in cardiovascular disease treatment .

- Alzheimer’s Disease : Some studies suggest their potential in Alzheimer’s disease management .

- Imidazo[1,2-a]pyridine derivatives serve as versatile scaffolds in organic synthesis. They find applications in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Researchers have used imidazo[1,2-a]pyridine as a core backbone to develop covalent inhibitors for KRAS G12C, a promising target in cancer therapy .

- Phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as inhibitors of protein geranylgeranylation .

- The development of new synthetic methods for imidazo[1,2-a]pyridin-3-yl-acetic acids is an ongoing challenge. Multicomponent reactions offer a way to obtain these compounds in one synthetic stage with high yields .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Covalent Inhibitors for KRAS G12C

Protein Geranylgeranylation Inhibition

Multicomponent Reactions

Mecanismo De Acción

Target of Action

The compound “3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .

Mode of Action

For instance, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This leads to an increase in inhibitory signals in the brain, which can reduce neuronal excitability and promote sleep .

Biochemical Pathways

Based on the known actions of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with the gabaergic system . By blocking GABA receptors, it could potentially alter the balance of excitatory and inhibitory signals in the brain, affecting various downstream neurological processes .

Result of Action

Based on the known effects of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of various conditions, including bacterial infections, fungal infections, viral infections, inflammation, cancer, cardiovascular diseases, and alzheimer’s disease .

Propiedades

IUPAC Name |

2-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5S/c1-2-9-22-11-14(19-16(22)5-1)12-23-17-7-6-15(20-21-17)13-4-3-8-18-10-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYRSPVXIMWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)

![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

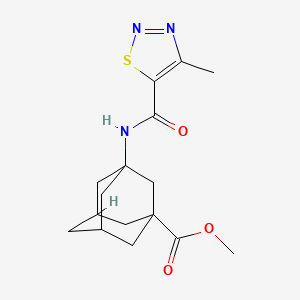

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)

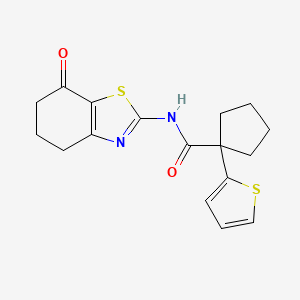

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)

![4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6581662.png)

![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6581676.png)